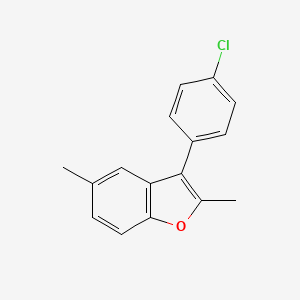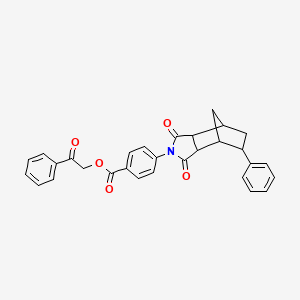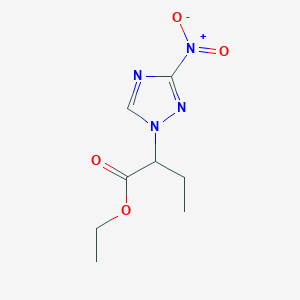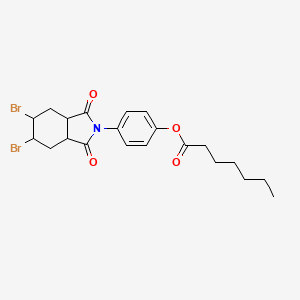![molecular formula C21H17N5O8S2 B12462637 N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea is a complex organic compound that features a thiourea backbone substituted with a dinitrobenzoyl group and a methoxyphenylsulfamoyl group
Preparation Methods
The synthesis of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea typically involves multiple steps:
Formation of the thiourea backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.
Introduction of the dinitrobenzoyl group: This step involves the acylation of the thiourea with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the methoxyphenylsulfamoyl group: This can be done by reacting the intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted products.
Scientific Research Applications
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea involves its interaction with specific molecular targets. The dinitrobenzoyl group can participate in electron transfer reactions, while the methoxyphenylsulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can be compared with similar compounds such as:
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}urea: This compound lacks the thiourea backbone, which can affect its reactivity and biological activity.
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea derivatives: Various derivatives can be synthesized by modifying the substituents on the thiourea backbone, leading to compounds with different properties and applications.
The uniqueness of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N5O8S2 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N5O8S2/c1-34-18-6-2-15(3-7-18)24-36(32,33)19-8-4-14(5-9-19)22-21(35)23-20(27)13-10-16(25(28)29)12-17(11-13)26(30)31/h2-12,24H,1H3,(H2,22,23,27,35) |
InChI Key |
FTHKGHUHDABXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)

![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)

![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
![2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12462603.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462604.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)

![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
